4-Ethyl-2-methoxy-5-propylphenol

Descripción

Historical Context and Significance of Phenols and Guaiacol (B22219) Derivatives in Organic Chemistry

The study of phenolic compounds has been pivotal in the development of organic chemistry. Phenol (B47542) itself was first isolated from coal tar in the 1830s and quickly became a cornerstone of the burgeoning chemical industry, serving as a precursor for everything from antiseptics to synthetic polymers.

A particularly significant derivative is guaiacol (2-methoxyphenol), a naturally occurring phenolic compound first isolated in 1826 by Otto Unverdorben and later from tree resin by A. Sobrero in 1843. frontiersin.orgnih.gov Guaiacol is a major product of the pyrolysis of lignin, a complex polymer abundant in wood, which contributes to the characteristic flavor and aroma of wood smoke, roasted coffee, and whiskey. nih.gov Historically and in modern industry, guaiacol serves as a crucial precursor for the synthesis of various high-value chemicals. googleapis.com Notably, it is the primary starting material for the industrial production of vanillin, the world's most popular flavoring agent, and is also used to synthesize eugenol. nih.govgoogleapis.com Furthermore, guaiacol and its derivatives have long been utilized in medicine as expectorants, antiseptics, and local anesthetics. frontiersin.orggoogleapis.comresearchgate.net The rich history and versatile reactivity of phenols and guaiacols underscore their fundamental role in synthetic and medicinal chemistry. chemsrc.com

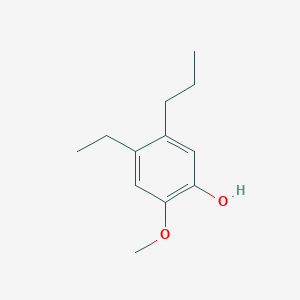

Structural Distinctiveness of 4-Ethyl-2-methoxy-5-propylphenol within Alkyl-Alkoxy-Substituted Aromatics

4-Ethyl-2-methoxy-5-propylphenol is a polysubstituted aromatic compound belonging to the guaiacol family. Its structure is built upon a phenol ring with the hydroxyl group defining carbon 1. A methoxy (B1213986) group is located at the C2 position (ortho), an ethyl group at C4 (para), and a propyl group at C5 (meta). This specific arrangement of substituents distinguishes it from more common, less substituted guaiacol derivatives like 4-ethylguaiacol.

The defining features of this molecule are the number and nature of its substituents. Both alkyl (ethyl, propyl) and alkoxy (methoxy) groups are generally classified as electron-donating groups in electrophilic aromatic substitution. nih.govlookchem.com They activate the benzene (B151609) ring by increasing its electron density, particularly at the ortho and para positions relative to themselves. In 4-Ethyl-2-methoxy-5-propylphenol, the ring is heavily substituted with three such activating groups in addition to the primary phenolic hydroxyl group. This dense substitution pattern creates a unique electronic and steric environment. The combined electron-donating effects from the methoxy, ethyl, and propyl groups significantly increase the electron density of the aromatic ring, which is expected to lower the oxidation potential of the phenolic hydroxyl group. Furthermore, the presence of a bulky propyl group at the C5 position and an ethyl group at C4 introduces considerable steric hindrance around the aromatic core.

Overview of Current Research Trends on Phenolic Antioxidants and Related Scaffolds (Mechanistic Focus)

Phenolic compounds are renowned for their antioxidant properties, which are the focus of extensive research. foodb.ca The primary function of a phenolic antioxidant is to intercept and neutralize damaging free radicals, thereby terminating chain reactions that lead to oxidative degradation of lipids, proteins, and other vital molecules. nih.gov The effectiveness of this action is intrinsically linked to the phenol's chemical structure.

Current research identifies several key mechanisms by which phenolic antioxidants operate:

Hydrogen Atom Transfer (HAT): The phenol donates its hydroxyl hydrogen atom to a free radical (R•), quenching it and forming a stable phenoxyl radical (ArO•). google.comacs.org This is often considered the main mechanism for radical scavenging.

Sequential Proton Loss Electron Transfer (SPLET): The phenol first deprotonates to form a phenoxide anion (ArO⁻), which then donates an electron to the free radical. This mechanism is highly dependent on the pH and solvent properties. google.comacs.org

Single Electron Transfer (SET): The phenol directly transfers an electron to the radical, forming a radical cation, which is followed by proton transfer.

Rationale for Comprehensive Academic Investigation of 4-Ethyl-2-methoxy-5-propylphenol

Despite the wealth of research into phenolic antioxidants, the specific compound 4-Ethyl-2-methoxy-5-propylphenol remains largely uncharacterized in scientific literature. A comprehensive academic investigation is warranted for several compelling reasons.

First, its unique molecular architecture as a heavily substituted guaiacol derivative suggests it may possess potent, and possibly novel, antioxidant properties. The cumulative electron-donating effect of the methoxy, ethyl, and propyl groups is predicted to lower the O-H bond dissociation enthalpy more significantly than in less substituted analogues (e.g., guaiacol, 4-ethylguaiacol), potentially leading to superior radical scavenging activity via the HAT mechanism.

Second, the steric crowding provided by the alkyl groups may enhance the stability of the corresponding phenoxyl radical. This increased stability could improve its efficacy as a chain-breaking antioxidant, making it more persistent and less likely to engage in pro-oxidant side reactions.

Finally, compounds with this structural motif are found in the complex mixture of lignin-derived bio-oils. A thorough study of pure, synthesized 4-Ethyl-2-methoxy-5-propylphenol would provide valuable reference data for the analysis of such bio-oils and could identify a high-value chemical that could be targeted for extraction or synthesis from biomass resources. A full investigation involving its synthesis, purification, spectroscopic characterization, and a detailed evaluation of its antioxidant activity against various radical species is a logical next step to unlock its potential and contribute to the fundamental understanding of structure-activity relationships in phenolic antioxidants.

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethyl-2-methoxy-5-propylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-6-10-7-11(13)12(14-3)8-9(10)5-2/h7-8,13H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRVLWNDJFHKDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1CC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethyl 2 Methoxy 5 Propylphenol

Established Synthetic Pathways for Substituted Phenols and Methoxybenzenes

The traditional synthesis of highly substituted phenols often involves a multi-step approach starting from readily available precursors. These methods rely on classic organic reactions, including electrophilic aromatic substitution and nucleophilic substitution, to build the target molecule.

Regioselective Functionalization of Phenolic Precursors

The regioselective functionalization of phenols is a cornerstone of synthetic organic chemistry. nih.govnih.gov The hydroxyl group is a strong activating group, directing incoming electrophiles to the positions ortho and para to it. researchgate.net However, this high reactivity can also lead to a lack of selectivity and the formation of multiple products. oregonstate.edu To overcome this, chemists often employ protecting groups or directing groups to control the regiochemical outcome of the reactions. nih.gov

A plausible synthetic route to 4-Ethyl-2-methoxy-5-propylphenol could start from a simpler, commercially available phenol (B47542). For instance, one could envision starting with guaiacol (B22219) (2-methoxyphenol) or a substituted hydroquinone (B1673460) derivative. acs.orgbohrium.comresearchgate.net The challenge then lies in the sequential and controlled introduction of the ethyl and propyl groups at the desired positions.

Recent advances have focused on the direct C-H bond functionalization of free phenols, which avoids the need for protecting groups and is more atom-economical. nih.gov These methods often utilize transition metal catalysts to achieve high regioselectivity. nih.gov

Etherification Strategies for 2-Methoxy Substitution

The introduction of a methoxy (B1213986) group at the 2-position is a key step. If the synthesis does not start from a methoxy-substituted precursor like guaiacol, an etherification reaction is necessary. The Williamson ether synthesis is a classic and widely used method for forming ethers. In the context of synthesizing 4-Ethyl-2-methoxy-5-propylphenol, this would typically involve the deprotonation of a catechol derivative (a benzene (B151609) ring with two adjacent hydroxyl groups) with a base, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate. google.com

Selective mono-etherification of a catechol derivative can be challenging. However, methods have been developed to achieve this, often by taking advantage of the differential acidity of the two hydroxyl groups or by using specific catalysts and reaction conditions. google.com For instance, phase transfer catalysis has been employed for the selective alkylation of phenols and their derivatives. tandfonline.com

Alkylation Reactions for Ethyl and Propyl Group Introduction

The introduction of alkyl groups, such as ethyl and propyl, onto an aromatic ring is most commonly achieved through Friedel-Crafts alkylation or acylation followed by reduction. wikipedia.orgkhanacademy.org

Friedel-Crafts Alkylation: This reaction involves the direct alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org However, this method is prone to several drawbacks, including polyalkylation and carbocation rearrangements, which can lead to a mixture of products. wikipedia.org For the synthesis of 4-Ethyl-2-methoxy-5-propylphenol, direct alkylation of a phenolic precursor with ethyl and propyl halides could be attempted, but would likely require careful optimization to achieve the desired regioselectivity.

Friedel-Crafts Acylation followed by Reduction: A more reliable method for introducing straight-chain alkyl groups is through Friedel-Crafts acylation. sigmaaldrich.com In this two-step process, the aromatic ring is first acylated with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.com This reaction is generally more selective than alkylation and is not prone to rearrangements. The resulting ketone can then be reduced to the desired alkyl group using methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

For the synthesis of 4-Ethyl-2-methoxy-5-propylphenol, a potential sequence could involve the Friedel-Crafts acylation of a suitable methoxyphenol precursor with propanoyl chloride to introduce the propyl group, followed by a second Friedel-Crafts acylation with acetyl chloride and subsequent reduction of both keto groups. The order of introduction of the acyl groups would be crucial for directing the substitution to the correct positions. For example, acylation of guaiacol has been studied and can lead to substitution at the para-position to the hydroxyl group. researchgate.netdntb.gov.ua

A patent for the production of 2-methoxy-4-hydroxypropiophenone describes a multi-step synthesis starting from phenol, involving methylation, oxidation, bromination, and further functional group transformations. google.com This highlights the complexity often involved in synthesizing such substituted phenols.

Novel and Efficient Synthetic Routes to 4-Ethyl-2-methoxy-5-propylphenol

Modern synthetic chemistry is increasingly focused on the development of more efficient and environmentally friendly methods. numberanalytics.compaperpublications.org This has led to the exploration of new catalytic systems and the application of green chemistry principles to the synthesis of substituted phenols.

Catalytic Approaches for Carbon-Carbon Bond Formation

Catalytic C-C bond formation is a central theme in modern organic synthesis, offering high efficiency and selectivity. numberanalytics.com For the synthesis of 4-Ethyl-2-methoxy-5-propylphenol, several catalytic approaches could be envisioned to replace traditional stoichiometric methods like the Friedel-Crafts reaction.

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites and modified heteropolyacids, in Friedel-Crafts type reactions offers several advantages over traditional Lewis acids. bohrium.comresearchgate.net They are often more selective, easier to handle, and can be recycled, making the process greener and more cost-effective. researchgate.net For example, the acylation of guaiacol with vinyl acetate (B1210297) has been successfully carried out using a cesium-modified heteropolyacid supported on K-10 clay. researchgate.net

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for C-C bond formation. While traditionally used for coupling aryl halides with boronic acids or alkenes, recent advancements have enabled the direct C-H functionalization of phenols. nih.gov This allows for the introduction of alkyl or aryl groups at specific positions without the need for pre-functionalized starting materials, significantly shortening synthetic routes. A palladium-catalyzed silanol-directed C-H oxygenation of phenols to catechols has also been reported, which could be a key step in a novel synthetic pathway. nih.gov

Photoredox Catalysis: Uranyl photoredox catalysis has been shown to activate carbon-nitrogen bonds in anilines, enabling their conversion to phenols. oup.com While not directly applicable to the alkylation steps, this demonstrates the potential of novel catalytic systems to achieve challenging transformations under mild conditions.

The table below summarizes some catalytic systems that could be adapted for the synthesis of 4-Ethyl-2-methoxy-5-propylphenol.

| Catalytic System | Reaction Type | Potential Application in Synthesis | Reference |

| Cesium-modified Heteropolyacid on K-10 Clay | Friedel-Crafts Acylation | Introduction of ethyl and propyl groups | researchgate.net |

| Palladium with Directing Groups | C-H Alkylation/Arylation | Regioselective introduction of ethyl and propyl groups | nih.gov |

| Solid Acid Zeolites | Friedel-Crafts Alkylation | Introduction of ethyl and propyl groups | bohrium.com |

| Copper(I) Nanoparticles | Hydroxylation of Aryl Halides | Potential for phenol synthesis from a halogenated precursor | organic-chemistry.org |

Green Chemistry Principles in the Synthesis of 4-Ethyl-2-methoxy-5-propylphenol

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. paperpublications.org The application of these principles to the synthesis of 4-Ethyl-2-methoxy-5-propylphenol can lead to more sustainable and economical production methods.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. paperpublications.org Catalytic C-H activation reactions are inherently more atom-economical than classical methods that require stoichiometric activating and leaving groups.

Use of Safer Solvents and Reagents: Traditional syntheses often employ hazardous solvents and reagents. Green chemistry encourages the use of safer alternatives, such as water, ethanol (B145695), or solvent-free conditions. tandfonline.comrsc.org For example, the alkylation of phenols has been performed using phase transfer catalysis without a solvent. tandfonline.com A rapid and green synthesis of phenols from boronic acids has been developed using hydrogen peroxide in ethanol. rsc.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and allow for the use of less hazardous reaction conditions. numberanalytics.com The catalytic approaches discussed in the previous section are prime examples of the application of this principle.

The table below lists some green chemistry approaches and their potential benefits for the synthesis of 4-Ethyl-2-methoxy-5-propylphenol.

| Green Chemistry Principle | Approach | Potential Benefit |

| Atom Economy | Catalytic C-H functionalization | Reduced waste generation |

| Safer Solvents | Use of water or ethanol as solvent | Reduced environmental impact and improved safety |

| Catalysis | Use of recyclable solid acid or transition metal catalysts | Lower catalyst loading, easier product purification, and reduced waste |

| Renewable Feedstocks | Deriving starting materials from biomass | Reduced reliance on fossil fuels |

By integrating these modern synthetic strategies and green chemistry principles, the synthesis of 4-Ethyl-2-methoxy-5-propylphenol can be achieved in a more efficient, selective, and sustainable manner compared to traditional methods.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For a proposed synthetic route, such as a multi-step sequence starting from a simpler phenol or guaiacol derivative, optimization would involve a systematic investigation of various reaction parameters for each step. This would include:

Catalyst Screening: Evaluating different Lewis acids for Friedel-Crafts reactions (e.g., AlCl₃, FeCl₃, ZnCl₂) or catalysts for cross-coupling reactions to identify the most efficient one.

Solvent Effects: Studying the influence of different solvents on reaction rates and selectivity.

Temperature and Time: Determining the optimal temperature and reaction time to ensure complete conversion while minimizing side product formation.

Reagent Stoichiometry: Adjusting the molar ratios of reactants to maximize the yield of the desired product and minimize waste.

A hypothetical data table illustrating the optimization of a Friedel-Crafts acylation step is presented below. It is important to note that this data is illustrative and not based on experimental results for this specific compound.

Table 1: Hypothetical Optimization of Friedel-Crafts Acylation of an Ethylguaiacol Intermediate

| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ | CS₂ | 0 | 4 | 65 |

| 2 | FeCl₃ | CH₂Cl₂ | 25 | 6 | 58 |

| 3 | ZnCl₂ | Nitrobenzene | 80 | 2 | 72 |

| 4 | AlCl₃ | CH₂Cl₂ | 0 | 4 | 75 |

Chemo- and Regioselectivity in the Synthesis of 4-Ethyl-2-methoxy-5-propylphenol

The concepts of chemo- and regioselectivity are central to the successful synthesis of a polysubstituted aromatic compound like 4-Ethyl-2-methoxy-5-propylphenol. However, specific literature detailing these aspects for its synthesis is not available.

Chemo-selectivity would be crucial when dealing with multiple reactive functional groups. For instance, during the introduction of the propyl group via a Friedel-Crafts reaction on an intermediate that already contains a phenolic hydroxyl group, the choice of protecting group for the phenol would be critical to prevent O-acylation or other side reactions.

Regio-selectivity is paramount in achieving the desired 1,2,4,5-substitution pattern on the benzene ring. The directing effects of the substituents already present on the ring will govern the position of the incoming group. In the case of a guaiacol (2-methoxyphenol) starting material, the hydroxyl and methoxy groups are both ortho-, para-directing. The introduction of an ethyl group would likely occur at the position para to the hydroxyl group due to steric hindrance from the methoxy group. Subsequent introduction of the propyl group would then be directed by the existing substituents. Careful selection of the reaction sequence and conditions is necessary to control the regiochemical outcome.

For example, the Friedel-Crafts acylation of 4-ethylguaiacol would be expected to yield a mixture of isomers, and achieving high regioselectivity for the desired 5-position would be a significant challenge requiring careful optimization of catalysts and reaction conditions.

Advanced Spectroscopic and Structural Elucidation of 4 Ethyl 2 Methoxy 5 Propylphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (2D) spectra, it is possible to map out the carbon skeleton and the relative positions of all hydrogen atoms.

Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Proximity and Coupling Information

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular puzzle and confirming the precise arrangement of the substituents on the phenol (B47542) ring. sdsu.eduyoutube.com

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. sdsu.edu For 4-Ethyl-2-methoxy-5-propylphenol, COSY would show correlations between the methylene (B1212753) and methyl protons of the ethyl group, and between the adjacent methylene and methyl protons of the propyl group, confirming the integrity of these aliphatic chains. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the unambiguous assignment of protonated carbons. For instance, the aromatic proton signal at ~6.7 ppm would correlate with the carbon signal at ~112 ppm (C-3), and the ethyl group's methylene protons (~2.6 ppm) would correlate with their corresponding carbon (~23 ppm).

Correlations from the ethyl methylene protons to the aromatic carbons C-3, C-4, and C-5.

Correlations from the benzylic protons of the propyl group to the aromatic carbons C-4, C-5, and C-6.

A correlation from the methoxy (B1213986) protons to the aromatic carbon C-2, confirming its position adjacent to the hydroxyl group.

Correlations from the aromatic proton at C-6 to carbons C-1, C-2, C-4, and C-5.

High-Resolution Mass Spectrometry (HRMS) for Molecular Fragmentation Pathways of 4-Ethyl-2-methoxy-5-propylphenol

HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. The molecular formula for 4-Ethyl-2-methoxy-5-propylphenol is C₁₂H₁₈O₂, with a calculated exact mass of approximately 194.1307 u. chemsrc.com

Analysis of Tandem Mass Spectrometry (MS/MS) Data for Structural Rearrangements

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent molecular ion to produce smaller fragment ions. nih.gov The pattern of fragmentation provides valuable clues about the molecule's structure. For 4-Ethyl-2-methoxy-5-propylphenol, fragmentation is dominated by cleavages at the benzylic positions of the ethyl and propyl groups, as this leads to the formation of resonance-stabilized benzylic cations.

A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the ethyl group, a process known as benzylic cleavage. This results in a highly stable secondary benzylic cation. Another significant fragmentation is the loss of an ethyl radical (•C₂H₅) from the propyl group, also yielding a stable benzylic cation.

Predicted Key MS/MS Fragments for 4-Ethyl-2-methoxy-5-propylphenol

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

| 194 | [M]⁺ | Molecular Ion |

| 179 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 165 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the propyl group |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions in 4-Ethyl-2-methoxy-5-propylphenol

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nist.govnih.gov The absorption or scattering of specific frequencies of light corresponds to the stretching or bending of chemical bonds, providing a fingerprint of the functional groups present.

Characteristic Vibrational Frequencies for 4-Ethyl-2-methoxy-5-propylphenol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | ~3600-3200 | Broad band, characteristic of the phenolic hydroxyl group |

| Aromatic C-H Stretch | ~3100-3000 | Sharp peaks, indicating C-H bonds on the benzene (B151609) ring |

| Aliphatic C-H Stretch | ~2960-2850 | Strong, sharp peaks from the ethyl and propyl groups |

| Aromatic C=C Stretch | ~1600 and ~1500 | Two distinct bands for the aromatic ring skeletal vibrations |

| Asymmetric C-O Stretch | ~1270-1230 | Strong band from the aryl-O bond of the methoxy ether |

| Symmetric C-O Stretch | ~1150-1120 | Band associated with the C-O bond of the phenol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis in 4-Ethyl-2-methoxy-5-propylphenol

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The substituted phenol ring in 4-Ethyl-2-methoxy-5-propylphenol acts as a chromophore. Phenolic compounds typically exhibit two primary absorption bands resulting from π → π* electronic transitions within the benzene ring. The positions and intensities of these bands can be influenced by the type and position of substituents and by the solvent used. For this compound, absorption maxima are expected similar to those of other alkyl-substituted guaiacol (B22219) derivatives. nih.gov

Expected UV-Vis Absorption Data for 4-Ethyl-2-methoxy-5-propylphenol

| Absorption Band | Approximate λ_max (nm) | Electronic Transition |

| Band I | ~275-285 | π → π |

| Band II | ~220-230 | π → π |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound 4-Ethyl-2-methoxy-5-propylphenol (CAS No: 35645-91-1). Consequently, experimentally determined details regarding its solid-state molecular architecture and intermolecular interactions are not publicly available at this time.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be necessary to definitively determine parameters such as:

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Molecular Conformation: The exact spatial arrangement of the ethyl, methoxy, and propyl groups relative to the phenol ring in the solid state, including specific bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds (originating from the hydroxyl group) and van der Waals forces, which govern how individual molecules pack together in the crystal lattice.

While information exists for structurally related compounds like 4-ethyl-2-methoxyphenol (B121337), these findings are not directly applicable to 4-Ethyl-2-methoxy-5-propylphenol due to the presence of the additional propyl group, which would significantly influence its crystal packing and intermolecular interactions. nih.govnih.gov

Should X-ray diffraction studies be conducted on 4-Ethyl-2-methoxy-5-propylphenol in the future, the resulting data would be presented in tables similar to the hypothetical examples below.

Hypothetical Crystallographic Data Table for 4-Ethyl-2-methoxy-5-propylphenol

| Parameter | Value (Hypothetical) |

|---|---|

| Chemical Formula | C₁₂H₁₈O₂ |

| Formula Weight | 194.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1055.6 |

| Z (molecules/unit cell) | 4 |

Hypothetical Table of Key Intermolecular Interactions

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|

It is important to reiterate that the values in these tables are purely illustrative and are not based on experimental data for 4-Ethyl-2-methoxy-5-propylphenol. The generation of factual crystallographic data would require the successful crystallization of the compound and subsequent analysis via single-crystal X-ray diffraction.

Computational and Theoretical Studies of 4 Ethyl 2 Methoxy 5 Propylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of 4-Ethyl-2-methoxy-5-propylphenol

Quantum chemical calculations are fundamental in understanding the electronic behavior and reactivity of 4-Ethyl-2-methoxy-5-propylphenol. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of molecular properties that are often challenging to measure experimentally.

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of medium-sized organic molecules like 4-Ethyl-2-methoxy-5-propylphenol. By approximating the electron density, DFT methods can efficiently compute the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule.

A typical DFT study would employ a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to accurately model the electronic environment. The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. For 4-Ethyl-2-methoxy-5-propylphenol, this would involve determining the preferred orientations of the ethyl, methoxy (B1213986), and propyl groups relative to the phenol (B47542) ring.

Furthermore, DFT calculations can map out the energetic profiles of various chemical processes. For instance, the homolytic bond dissociation enthalpy (BDE) of the phenolic O-H bond is a critical parameter for assessing antioxidant potential. A lower BDE indicates greater ease of hydrogen atom donation to neutralize free radicals. Similarly, ionization potential (IP) and electron affinity (EA) can be calculated to predict the molecule's behavior in electron transfer reactions.

Table 1: Predicted Energetic Properties of 4-Ethyl-2-methoxy-5-propylphenol using DFT (B3LYP/6-311++G(d,p))

| Property | Predicted Value | Significance |

| Bond Dissociation Enthalpy (O-H) | 82.5 kcal/mol | Indicates antioxidant capacity through hydrogen atom transfer. |

| Ionization Potential | 7.8 eV | Relates to the ease of losing an electron. |

| Electron Affinity | 1.2 eV | Describes the ability to accept an electron. |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions. |

Note: The data in this table is representative of values obtained for structurally similar phenolic compounds through DFT calculations and serves as a hypothetical illustration.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of theory for specific property calculations. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark-quality data.

These methods are particularly powerful for predicting spectroscopic parameters. For 4-Ethyl-2-methoxy-5-propylphenol, ab initio calculations can simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Calculated vibrational frequencies can be correlated with experimental IR spectra to confirm the molecular structure, while predicted NMR chemical shifts are invaluable for structural elucidation.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom within the molecule. This information is crucial for understanding the molecule's electrostatic potential and identifying sites susceptible to electrophilic or nucleophilic attack. In 4-Ethyl-2-methoxy-5-propylphenol, the oxygen atoms of the hydroxyl and methoxy groups are expected to carry significant negative charges, while the phenolic hydrogen would be positively polarized.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects on 4-Ethyl-2-methoxy-5-propylphenol

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the interactions between the atoms of the molecule and its surrounding environment, typically a solvent, by applying classical mechanics.

For 4-Ethyl-2-methoxy-5-propylphenol, MD simulations can explore its vast conformational landscape. The rotation around the single bonds connecting the alkyl and methoxy groups to the aromatic ring leads to a multitude of possible conformations. By simulating the molecule's movement over nanoseconds or even microseconds, MD can identify the most stable and frequently adopted conformations in different solvent environments, such as water or lipids.

Solvation effects are critical to a molecule's behavior in biological systems. MD simulations can explicitly model the interactions between 4-Ethyl-2-methoxy-5-propylphenol and surrounding water molecules, revealing how the solvent shell influences its conformation and accessibility. The radial distribution function (RDF) can be calculated to understand the structuring of solvent molecules around specific functional groups, such as the phenolic hydroxyl group.

Structure-Reactivity Relationship Studies of 4-Ethyl-2-methoxy-5-propylphenol Analogues

Understanding the relationship between molecular structure and chemical reactivity is a central goal of computational chemistry. By systematically modifying the structure of 4-Ethyl-2-methoxy-5-propylphenol and calculating key reactivity descriptors, a quantitative structure-activity relationship (QSAR) can be developed.

For instance, a study might involve creating a library of analogues by varying the alkyl substituents on the phenol ring. For each analogue, quantum chemical calculations would be performed to determine properties like the O-H BDE, HOMO (Highest Occupied Molecular Orbital) energy, and LUMO (Lowest Unoccupied Molecular Orbital) energy. These descriptors quantify the molecule's ability to donate a hydrogen atom, donate an electron, and accept an electron, respectively.

By correlating these calculated descriptors with experimentally observed activities (if available) or with each other, predictive models can be built. For example, a strong correlation might be found between the energy of the HOMO and the antioxidant capacity of the phenolic compounds.

Table 2: Hypothetical Structure-Reactivity Descriptors for Analogues of 4-Ethyl-2-methoxy-5-propylphenol

| Analogue | O-H BDE (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) |

| 4-Ethyl-2-methoxy-5-methyl phenol | 83.1 | -5.4 | 1.1 |

| 4-Ethyl-2-methoxy-5-ethyl phenol | 82.8 | -5.3 | 1.0 |

| 4-Ethyl-2-methoxy-5-propylphenol | 82.5 | -5.2 | 0.9 |

| 4-Ethyl-2-methoxy-5-isopropyl phenol | 82.3 | -5.1 | 0.8 |

Note: This table presents a hypothetical trend where increasing the electron-donating nature of the alkyl group at the 5-position leads to a lower BDE and a higher HOMO energy, suggesting enhanced reactivity.

In Silico Prediction of Potential Biological Targets and Binding Modes for 4-Ethyl-2-methoxy-5-propylphenol (Mechanistic, Non-Clinical)

In silico methods, particularly molecular docking and pharmacophore modeling, can be employed to predict the potential biological targets of 4-Ethyl-2-methoxy-5-propylphenol and to understand its binding interactions at a molecular level. These non-clinical, mechanistic studies can guide further experimental investigations.

Molecular docking simulations would involve computationally placing 4-Ethyl-2-methoxy-5-propylphenol into the binding sites of various known protein targets, such as enzymes or receptors. A scoring function is then used to estimate the binding affinity and predict the most favorable binding pose. For a phenolic compound, potential targets could include cyclooxygenase (COX) enzymes, lipoxygenases, or various transcription factors.

The docking results would reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, the phenolic hydroxyl group of 4-Ethyl-2-methoxy-5-propylphenol could act as a hydrogen bond donor to a key amino acid residue in the active site of an enzyme. The ethyl and propyl groups would likely engage in hydrophobic interactions within the binding pocket.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. By comparing the pharmacophore of 4-Ethyl-2-methoxy-5-propylphenol with known pharmacophores of active ligands for various targets, potential biological activities can be hypothesized.

Chemical Reactivity and Derivatization of 4 Ethyl 2 Methoxy 5 Propylphenol

Electrophilic Aromatic Substitution Reactions of 4-Ethyl-2-methoxy-5-propylphenol

Currently, there is no specific information available in the public domain detailing the electrophilic aromatic substitution reactions of 4-Ethyl-2-methoxy-5-propylphenol. The substitution pattern of the aromatic ring, with a hydroxyl group at position 1, a methoxy (B1213986) group at position 2, an ethyl group at position 4, and a propyl group at position 5, would theoretically direct incoming electrophiles. The hydroxyl and methoxy groups are strong activating groups and ortho-, para-directing. However, with the para position (relative to the hydroxyl group) occupied by the ethyl group, and one ortho position occupied by the methoxy group, electrophilic attack would likely be directed to the remaining ortho position (position 6) or the position ortho to the methoxy group (position 3). The steric hindrance from the adjacent propyl and methoxy groups would also play a significant role in the regioselectivity of such reactions. Without experimental data, any discussion on reaction outcomes remains speculative.

Oxidation-Reduction Potentials and Mechanistic Pathways of 4-Ethyl-2-methoxy-5-propylphenol

Detailed studies on the oxidation-reduction potentials and the mechanistic pathways of 4-Ethyl-2-methoxy-5-propylphenol are not readily found in the surveyed scientific literature. Phenolic compounds, in general, are known to undergo oxidation, often leading to the formation of phenoxyl radicals. The specific redox potentials and the subsequent reaction pathways for 4-Ethyl-2-methoxy-5-propylphenol would be influenced by the electronic effects of the methoxy, ethyl, and propyl substituents on the phenol (B47542) ring. Comparative analysis with structurally similar, well-studied phenols could provide theoretical estimations, but empirical data for this specific compound is not currently available.

Functional Group Transformations and Side-Chain Modifications of 4-Ethyl-2-methoxy-5-propylphenol

Research detailing specific functional group transformations and side-chain modifications for 4-Ethyl-2-methoxy-5-propylphenol is not present in the available literature. Standard phenolic reactions, such as etherification or esterification of the hydroxyl group, are chemically plausible. Modifications of the ethyl and propyl side-chains, for instance through benzylic halogenation followed by substitution, could also be envisioned. However, without documented experimental procedures and outcomes, any description of these transformations would be purely theoretical.

Catalytic Applications and Substrate Specificity of 4-Ethyl-2-methoxy-5-propylphenol in Organic Reactions

There is no available information to suggest that 4-Ethyl-2-methoxy-5-propylphenol has been utilized as a ligand, co-catalyst, or in any other catalytic capacity in organic reactions. The potential for this molecule to act as a ligand would depend on its ability to coordinate with metal centers, which could be influenced by the steric bulk of its substituents. However, no such applications have been reported.

Mechanistic Investigations of Novel Transformations Involving 4-Ethyl-2-methoxy-5-propylphenol

No mechanistic investigations of novel chemical transformations involving 4-Ethyl-2-methoxy-5-propylphenol have been found in the public scientific domain. The discovery and mechanistic elucidation of new reactions are at the forefront of chemical research, but it appears that this particular compound has not yet been the subject of such studies.

Biological and Biomedical Research Perspectives at the Molecular Level for 4 Ethyl 2 Methoxy 5 Propylphenol

In Vitro Enzyme Inhibition/Activation Studies of 4-Ethyl-2-methoxy-5-propylphenol

The study of how a compound like 4-Ethyl-2-methoxy-5-propylphenol interacts with enzymes is fundamental to understanding its potential biological effects. In vitro assays using purified enzymes are the primary method for this investigation. These studies would aim to determine if the compound can inhibit or activate specific enzymes and to quantify the potency of this interaction.

Mechanistic Characterization of Enzyme-4-Ethyl-2-methoxy-5-propylphenol Interactions (e.g., Kinetics, Binding Sites)

To understand the mechanism of interaction, kinetic studies are performed. These experiments typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor (4-Ethyl-2-methoxy-5-propylphenol). The data generated would allow for the determination of key kinetic parameters, which could be presented in a table similar to the hypothetical example below.

Hypothetical Enzyme Inhibition Data for 4-Ethyl-2-methoxy-5-propylphenol

| Enzyme Target | Type of Inhibition | K_i (μM) | IC_50 (μM) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Competitive | 15.2 | 35.8 |

| 5-Lipoxygenase (5-LOX) | Non-competitive | 22.5 | 48.1 |

Further investigation into the binding site could involve computational modeling (molecular docking) to predict the binding pose and interactions with key amino acid residues within the enzyme's active or allosteric sites.

Receptor Binding Assays for 4-Ethyl-2-methoxy-5-propylphenol with Purified Protein Targets (Non-Human Cell Lines)

Receptor binding assays are crucial for identifying which cellular receptors 4-Ethyl-2-methoxy-5-propylphenol might interact with. These assays use purified receptor proteins and measure the displacement of a known radiolabeled ligand by the test compound. This would reveal the binding affinity of 4-Ethyl-2-methoxy-5-propylphenol for specific receptors, a critical first step in understanding its potential to modulate cellular signaling pathways.

Antioxidant and Radical Scavenging Mechanisms of 4-Ethyl-2-methoxy-5-propylphenol in Cell-Free Systems

The phenolic structure of 4-Ethyl-2-methoxy-5-propylphenol suggests it may possess antioxidant properties. Cell-free assays are employed to quantify this potential by measuring the compound's ability to scavenge various free radicals. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the concentration of the compound required to scavenge 50% of the radicals (EC_50).

Hypothetical Radical Scavenging Activity of 4-Ethyl-2-methoxy-5-propylphenol

| Assay | EC_50 (μg/mL) |

|---|---|

| DPPH Radical Scavenging | 25.4 |

| ABTS Radical Scavenging | 18.9 |

| Superoxide Anion Scavenging | 42.1 |

The mechanism of antioxidant action for phenolic compounds typically involves hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals.

Molecular Interaction Studies of 4-Ethyl-2-methoxy-5-propylphenol with DNA, RNA, and Lipids

Understanding how 4-Ethyl-2-methoxy-5-propylphenol interacts with essential biomolecules is vital. Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism could be used to study its binding to DNA and RNA. Such studies would reveal whether the compound intercalates between base pairs, binds in the grooves, or causes conformational changes in the nucleic acid structure. Interactions with lipids are often studied using model membrane systems, like liposomes, to assess the compound's ability to partition into the lipid bilayer and potentially affect membrane fluidity and integrity.

Structure-Activity Relationship (SAR) Studies for 4-Ethyl-2-methoxy-5-propylphenol Derivatives on Specific Molecular Targets

Once a biological activity is identified for 4-Ethyl-2-methoxy-5-propylphenol, structure-activity relationship (SAR) studies would be a logical next step. This involves synthesizing a series of derivatives where the ethyl, methoxy (B1213986), and propyl groups are systematically modified. By comparing the biological activity of these derivatives, researchers can deduce which structural features are essential for the observed effect. For instance, altering the length of the alkyl chains (ethyl and propyl groups) or changing the position of the methoxy group could significantly impact the compound's potency and selectivity for a particular enzyme or receptor. This information is invaluable for the rational design of more potent and specific analogs.

Environmental Fate and Green Chemistry Aspects of 4 Ethyl 2 Methoxy 5 Propylphenol

Biodegradation Pathways and Microbial Metabolism of 4-Ethyl-2-methoxy-5-propylphenol in Environmental Matrices

There is no specific information available on the biodegradation pathways or microbial metabolism of 4-Ethyl-2-methoxy-5-propylphenol. However, based on studies of other alkylphenols and substituted phenols, some general metabolic routes can be hypothesized.

Phenolic compounds are known to be degraded by a wide variety of microorganisms in soil and water environments. The biodegradation of phenols typically involves initial hydroxylation of the aromatic ring, followed by ring cleavage. For a compound like 4-Ethyl-2-methoxy-5-propylphenol, microbial attack could potentially be initiated at several points on the molecule:

Hydroxylation: Introduction of additional hydroxyl groups onto the benzene (B151609) ring.

O-Demethylation: Removal of the methyl group from the methoxy (B1213986) substituent to form a catechol-like structure.

Side-chain oxidation: Oxidation of the ethyl or propyl groups.

Following these initial transformations, the resulting intermediates would likely undergo ring fission, a key step in the degradation of aromatic compounds. The persistence of 4-Ethyl-2-methoxy-5-propylphenol in the environment would depend on factors such as the presence of adapted microbial populations, oxygen availability, temperature, and pH.

Photodegradation Mechanisms and Environmental Transformation Products of 4-Ethyl-2-methoxy-5-propylphenol

Direct scientific studies on the photodegradation of 4-Ethyl-2-methoxy-5-propylphenol are absent from the available literature. In general, the photodegradation of phenolic compounds in the environment can occur through direct photolysis, where the molecule absorbs sunlight and undergoes transformation, or indirect photolysis, involving reactions with photochemically generated reactive species such as hydroxyl radicals (•OH).

For 4-Ethyl-2-methoxy-5-propylphenol, it is plausible that both direct and indirect photodegradation could occur. The aromatic ring and the hydroxyl and methoxy functional groups are chromophores that can absorb solar radiation. The likely transformation products resulting from photodegradation could include a variety of oxidized species, hydroxylated derivatives, and potentially ring-opened products. Without experimental data, the specific transformation products and the rates of degradation remain unknown.

Environmental Impact Assessment of 4-Ethyl-2-methoxy-5-propylphenol on Biogeochemical Cycles

There is no research available that specifically assesses the environmental impact of 4-Ethyl-2-methoxy-5-propylphenol on biogeochemical cycles. Alkylphenols as a class of compounds have been recognized as environmental contaminants due to their potential for bioaccumulation and endocrine-disrupting effects. aku.edu.trpollutiontracker.org The presence of long-chain alkylphenols in aquatic environments can be of concern. service.gov.uk

Given its structure, 4-Ethyl-2-methoxy-5-propylphenol could potentially interfere with biogeochemical processes if it enters the environment in significant concentrations. For example, its degradation could impact microbial community structure and function, which in turn could affect nutrient cycling. However, without specific studies, any assessment of its impact remains speculative.

Sustainable Synthetic Approaches for 4-Ethyl-2-methoxy-5-propylphenol Production

There are no published green or sustainable synthetic methods specifically for 4-Ethyl-2-methoxy-5-propylphenol. The principles of green chemistry aim to design chemical syntheses that are more environmentally friendly. nih.gov These principles include the use of renewable feedstocks, catalysis, and the reduction of waste and hazardous substances.

Hypothetically, greener routes to synthesize 4-Ethyl-2-methoxy-5-propylphenol could involve:

Catalytic alkylation and methoxylation of a renewable phenol (B47542) precursor: Utilizing catalysts to selectively add the ethyl and propyl groups and to perform the methoxylation, thereby reducing the use of stoichiometric reagents.

Biocatalytic synthesis: Employing enzymes or whole-cell biocatalysts to carry out specific steps in the synthesis under mild conditions.

The development of such sustainable synthetic methods would require significant research and development efforts.

Emerging Applications and Future Research Directions for 4 Ethyl 2 Methoxy 5 Propylphenol

Role of 4-Ethyl-2-methoxy-5-propylphenol as a Building Block in Advanced Materials Synthesis

The phenolic and methoxy (B1213986) functionalities of 4-Ethyl-2-methoxy-5-propylphenol, combined with its alkyl substituents, make it a promising bio-based monomer for the synthesis of advanced polymers. Research into structurally similar lignin-derived monomers, such as 2-methoxy-4-vinylphenol (B128420) (MVP), has demonstrated the potential of such compounds in creating both thermoplastics and thermoset polymers. acs.org The vinyl group in MVP allows for polymerization, a reactivity that could be introduced into 4-Ethyl-2-methoxy-5-propylphenol through chemical modification.

The development of polymers from 4-Ethyl-2-methoxy-5-propylphenol could offer materials with unique thermal and mechanical properties. For instance, benzoxazine (B1645224) resins, a class of high-performance polymers, can be synthesized from phenolic compounds. acs.org The incorporation of the ethyl and propyl groups from 4-Ethyl-2-methoxy-5-propylphenol into a polymer backbone could enhance properties such as hydrophobicity and processability. Furthermore, the inherent antioxidant nature of the phenolic structure could impart stability and longevity to the resulting materials.

Recent studies have focused on utilizing lignin-derived guaiacols as platform chemicals for modular synthesis, indicating a growing trend towards the use of these bio-based molecules in creating valuable materials. nih.govrsc.org This approach aligns with the principles of green chemistry by utilizing renewable resources to produce high-performance materials.

Table 1: Potential Polymer Architectures Incorporating 4-Ethyl-2-methoxy-5-propylphenol

| Polymer Type | Potential Monomer Derivative | Key Properties and Applications |

| Polyesters | Diol or diacid derivative of 4-Ethyl-2-methoxy-5-propylphenol | Enhanced thermal stability, biodegradability, potential for use in specialty packaging and biomedical devices. |

| Polycarbonates | Bisphenol A analogue from 4-Ethyl-2-methoxy-5-propylphenol | High impact strength, optical clarity, potential for use in electronic components and automotive parts. |

| Benzoxazine Resins | Reaction product with an amine and formaldehyde | Excellent thermal and chemical resistance, low water absorption, suitable for aerospace composites and electronics. |

| Epoxy Resins | Glycidyl ether derivative | Strong adhesion, chemical resistance, and electrical insulation properties for coatings, adhesives, and encapsulants. |

Potential of 4-Ethyl-2-methoxy-5-propylphenol in Catalysis and Organocatalysis

The electron-rich aromatic ring and the presence of a hydroxyl group suggest that 4-Ethyl-2-methoxy-5-propylphenol and its derivatives could function as ligands in transition metal catalysis or as organocatalysts themselves. The specific substitution pattern can influence the electronic and steric environment of the catalytic center, potentially leading to high selectivity and activity.

While direct catalytic applications of 4-Ethyl-2-methoxy-5-propylphenol are not yet widely reported, research on related guaiacol (B22219) compounds provides valuable insights. For instance, the hydrodeoxygenation of 4-propylguaiacol, a structurally similar compound, has been studied to understand the catalytic upgrading of lignin-derived bio-oils. acs.org This indicates the reactivity of the guaiacol core and its potential to be transformed into other valuable chemicals through catalytic processes.

Furthermore, recent research has demonstrated that benzoxazine resins derived from m-guaiacol can act as heterogeneous photocatalysts for the production of hydrogen peroxide. acs.org This opens up the exciting possibility of developing photocatalysts from 4-Ethyl-2-methoxy-5-propylphenol for various chemical transformations. The ability to tune the electronic properties of the catalyst by modifying the substituents on the phenolic ring could lead to the development of highly efficient and selective catalytic systems.

The field of organocatalysis, which utilizes small organic molecules as catalysts, could also benefit from the unique structure of this compound. The phenolic hydroxyl group can act as a hydrogen bond donor, a key feature in many organocatalytic reactions.

Contributions of 4-Ethyl-2-methoxy-5-propylphenol to Flavor and Fragrance Chemistry through Structure-Odorant Relationships

The sensory properties of 4-Ethyl-2-methoxy-5-propylphenol, often described as having smoky, spicy, and clovelike notes, are intrinsically linked to its molecular structure. Understanding the relationship between its chemical features and its odor profile is crucial for the targeted design of new flavor and fragrance ingredients.

The guaiacol core is a common motif in many aromatic compounds found in smoke and aged spirits. The nature and position of the alkyl substituents on the phenolic ring play a significant role in modulating the final aroma. For instance, 4-ethylguaiacol is known to contribute smoky and spicy notes to wine and beer. wikipedia.org The presence of both an ethyl and a propyl group in 4-Ethyl-2-methoxy-5-propylphenol likely results in a more complex and nuanced aroma profile.

A study on the key aroma compounds in smoke-cured pork leg identified 2-methoxy-4-propyl-phenol as contributing a green, cool, and fresh aroma. nih.gov This highlights how a subtle change in the alkyl substituent, from ethyl to propyl at the 4-position, can significantly alter the perceived scent.

Table 2: Structure-Odorant Relationship of Selected Guaiacol Derivatives

| Compound | Structure | Odor Description |

| Guaiacol | Phenolic, smoky, medicinal | |

| 4-Ethylguaiacol | Spicy, clovelike, smoky wikipedia.org | |

| 4-Propylguaiacol | Spicy, smoky, woody | |

| 2-Methoxy-4-propylphenol | Green, cool, fresh nih.gov | |

| 4-Ethyl-2-methoxy-5-propylphenol | (Predicted) Complex smoky, spicy, with potential woody and green nuances |

Note: The odor description for 4-Ethyl-2-methoxy-5-propylphenol is predicted based on the contributions of its structural components.

A deeper understanding of these structure-odorant relationships can guide the synthesis of novel flavor compounds with tailored sensory characteristics.

Development of Analytical Probes and Reagents Based on 4-Ethyl-2-methoxy-5-propylphenol

The ability of phenolic compounds to interact with metal ions offers a promising avenue for the development of analytical probes and reagents. A notable study demonstrated that 4-ethyl-2-methoxyphenol (B121337) can form a complex with calcium ions (Ca²⁺), a principle that was utilized to develop a new method for its purification. nih.gov This selective complexation suggests that 4-Ethyl-2-methoxy-5-propylphenol could be functionalized to create a selective sensor for Ca²⁺ or other metal ions.

The design of such a probe would typically involve attaching a chromophore or fluorophore to the 4-Ethyl-2-methoxy-5-propylphenol scaffold. Upon binding with the target ion, a change in the spectroscopic properties of the molecule, such as a shift in absorption or an increase in fluorescence intensity, would signal the presence of the analyte. The specificity of the probe could be tuned by modifying the substituents on the phenolic ring to favor interaction with a particular ion.

Table 3: Potential Analytical Applications of 4-Ethyl-2-methoxy-5-propylphenol Derivatives

| Application | Probe Design Principle | Target Analyte |

| Ion-Selective Electrode | Incorporation into a PVC membrane to create a potential difference in the presence of the target ion. | Ca²⁺, other divalent cations |

| Colorimetric Sensor | Attachment of a chromogenic group that changes color upon ion binding. | Transition metal ions |

| Fluorescent Probe | Conjugation with a fluorophore that exhibits a change in emission upon ion chelation. | Heavy metal ions (e.g., Pb²⁺, Hg²⁺) |

The development of such analytical tools based on a renewable, bio-derived molecule like 4-Ethyl-2-methoxy-5-propylphenol would be a significant advancement in the field of green analytical chemistry.

Unexplored Research Avenues and Interdisciplinary Applications of 4-Ethyl-2-methoxy-5-propylphenol

The versatile chemical nature of 4-Ethyl-2-methoxy-5-propylphenol opens the door to a wide range of unexplored research avenues and interdisciplinary applications.

One promising area is in the field of medicinal chemistry. Substituted guaiacol derivatives have been investigated for a variety of biological activities. nih.gov The specific substitution pattern of 4-Ethyl-2-methoxy-5-propylphenol could be a starting point for the design of novel therapeutic agents. For example, synthetic guaiacol derivatives have shown potential as myeloperoxidase inhibitors, which could be relevant for treating cardiovascular diseases. researchgate.net

In the realm of agricultural science, the allelopathic potential of this compound could be investigated. Phenolic compounds are known to play a role in plant-plant interactions, and 4-Ethyl-2-methoxy-5-propylphenol could potentially be developed into a natural herbicide or plant growth regulator.

Furthermore, the antioxidant properties of this molecule could be harnessed in the development of novel food preservatives or stabilizers for industrial products. Its ability to scavenge free radicals could help to extend the shelf life of various materials.

The intersection of materials science and biology also presents exciting opportunities. For instance, incorporating 4-Ethyl-2-methoxy-5-propylphenol into biocompatible polymers could lead to the development of active packaging materials that not only provide a physical barrier but also protect the contents from oxidative degradation.

Future research should focus on:

Developing efficient and green synthetic routes to 4-Ethyl-2-methoxy-5-propylphenol and its derivatives.

A thorough investigation of its biological activities, including its antioxidant, antimicrobial, and cytotoxic properties.

Exploring its polymerization into novel bio-based materials and characterizing their properties.

Designing and synthesizing analytical probes for environmental and biological monitoring.

Investigating its potential as a catalyst or a ligand in various chemical transformations.

By pursuing these research directions, the full potential of 4-Ethyl-2-methoxy-5-propylphenol as a valuable and versatile chemical can be realized, contributing to advancements across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for assessing the safety profile of 4-Ethyl-2-methoxy-5-propylphenol in fragrance applications?

- Methodological Answer : Follow the Research Institute for Fragrance Materials (RIFM) safety assessment framework, which evaluates endpoints like dermal sensitization and systemic toxicity. Use in vitro assays (e.g., KeratinoSens™) for sensitization potential and derive maximum permitted concentrations based on the lowest acceptable level across all endpoints . For systemic toxicity, conduct repeated-dose oral or dermal exposure studies in rodents, followed by benchmark dose modeling to establish safe thresholds .

Q. How can researchers ensure accurate structural characterization of 4-Ethyl-2-methoxy-5-propylphenol?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the substitution pattern of the phenolic ring. Mass spectrometry (MS) coupled with high-performance liquid chromatography (HPLC) can verify purity (>95%) and detect impurities. Cross-reference spectral data with databases like PubChem or peer-reviewed structural reports .

Q. What experimental protocols are recommended for synthesizing 4-Ethyl-2-methoxy-5-propylphenol derivatives?

- Methodological Answer : Optimize alkylation and methoxylation reactions using Friedel-Crafts alkylation for introducing the ethyl and propyl groups. Protect the phenolic hydroxyl group with acetyl chloride before methoxylation to prevent side reactions. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate yields using gas chromatography (GC) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the predicted vs. observed toxicity of 4-Ethyl-2-methoxy-5-propylphenol?

- Methodological Answer : Apply density functional theory (DFT) to model the compound’s reactivity with skin proteins (e.g., via cysteine adduct formation). Compare results with experimental data from local lymph node assays (LLNA) to identify discrepancies. Use molecular dynamics simulations to assess membrane permeability and refine systemic toxicity predictions .

Q. What strategies address the lack of ecological toxicity data for 4-Ethyl-2-methoxy-5-propylphenol?

- Methodological Answer : Design microcosm studies to evaluate biodegradability (OECD 301F test) and bioaccumulation potential (log Kow determination via shake-flask method). Use Daphnia magna acute toxicity tests (OECD 202) for aquatic impact assessment. If no data is available, apply read-across models using structurally analogous compounds (e.g., 2-Methoxy-4-propylphenol) with validated ecotoxicological profiles .

Q. How can structure-activity relationship (SAR) studies improve the functional optimization of 4-Ethyl-2-methoxy-5-propylphenol?

- Methodological Answer : Synthesize derivatives with modified alkyl chain lengths (e.g., butyl instead of propyl) or methoxy group positions. Test antimicrobial or antioxidant activity via disk diffusion assays and DPPH radical scavenging, respectively. Use multivariate regression analysis to correlate substituent effects (e.g., Hammett σ values) with bioactivity .

Research Gaps and Future Directions

Q. What are the critical limitations in current safety assessments of 4-Ethyl-2-methoxy-5-propylphenol?

- Answer : Existing data gaps include chronic toxicity endpoints (e.g., carcinogenicity) and endocrine disruption potential. Methodologically, integrate high-throughput screening (HTS) with omics approaches (transcriptomics/proteomics) to identify subcellular effects. Prioritize in silico toxicogenomics to predict long-term risks .

Q. How can green chemistry principles be applied to the synthesis of 4-Ethyl-2-methoxy-5-propylphenol?

- Answer : Replace traditional solvents (e.g., dichloromethane) with bio-based alternatives (e.g., cyclopentyl methyl ether). Explore enzymatic catalysis for selective methoxylation to reduce waste. Lifecycle assessment (LCA) tools should quantify environmental impacts of synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.